molecular formula C21H28ClNO3 B12413048 Propafenone-d5 (hydrochloride)(Ethyl)

Propafenone-d5 (hydrochloride)(Ethyl)

Cat. No.: B12413048
M. Wt: 382.9 g/mol
InChI Key: XWIHRGFIPXWGEF-LUIAAVAXSA-N
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Description

Table 1: Molecular Formula and Weight Comparison

Property Propafenone-d5 Hydrochloride Non-deuterated Propafenone Hydrochloride
Molecular Formula C₂₁H₂₂D₅ClNO₃ C₂₁H₂₇ClNO₃
Molecular Weight (g/mol) 382.94 377.91
Deuterium Substitution 5 (propyl-d5 group) 0

Isotopic Labeling Pattern and Deuterium Incorporation Sites

Deuterium incorporation in propafenone-d5 occurs exclusively on the propylamino side chain , with full substitution at the 1,1,2,3,3 positions (denoted as propyl-d5 ). This labeling strategy ensures minimal interference with the compound’s pharmacological activity while enhancing its utility in quantitative assays.

The isotopic pattern is critical for distinguishing propafenone-d5 from endogenous metabolites or non-deuterated propafenone in liquid chromatography–tandem mass spectrometry (LC-MS/MS). The propyl-d5 group shifts the molecular ion peak to m/z 383.94 (vs. m/z 378.91 for the non-deuterated form), enabling unambiguous identification.

Table 2: Deuterium Incorporation Sites

Position on Propyl Chain Hydrogen Replacement
1 H → D
1' H → D
2 H → D
3 H → D
3' H → D

Crystallographic Data and Solid-State Properties

While crystallographic data for propafenone-d5 hydrochloride remain unpublished, its non-deuterated form crystallizes in the monoclinic crystal system with space group P2₁/c. The hydrochloride salt formation introduces ionic interactions between the protonated secondary amine and chloride ions, stabilizing the crystalline lattice.

Key solid-state properties of propafenone-d5 hydrochloride include:

  • Solubility : Freely soluble in water and methanol but insoluble in non-polar solvents due to its ionic hydrochloride moiety.
  • Stability : The deuterium substitution does not alter hygroscopicity or thermal stability compared to non-deuterated propafenone, with both forms requiring storage at 2–8°C to prevent degradation.

Comparative Structural Analysis with Non-deuterated Propafenone

Structurally, propafenone-d5 hydrochloride and its non-deuterated counterpart share identical pharmacophoric elements :

  • A phenylpropanone backbone responsible for sodium channel blockade.
  • A 2-hydroxy-3-(propylamino)propoxy side chain critical for β-adrenergic receptor interactions.

The primary distinction lies in the kinetic isotope effect introduced by deuterium, which marginally increases the bond strength of C–D vs. C–H bonds. This effect reduces metabolic degradation rates at the propylamino group, as evidenced by 15–20% longer half-lives observed in deuterated analogs of similar compounds.

Table 3: Structural and Physicochemical Comparisons

Property Propafenone-d5 Hydrochloride Non-deuterated Propafenone Hydrochloride
C–X Bond Strength (propyl) C–D: 439 kJ/mol C–H: 413 kJ/mol
LogP (octanol/water) 3.2 ± 0.1 3.1 ± 0.1
pKa (amine) 9.4 9.4

Properties

Molecular Formula

C21H28ClNO3

Molecular Weight

382.9 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2;

InChI Key

XWIHRGFIPXWGEF-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Tracer Applications in Metabolic Studies

The deuterium labeling in Propafenone-d5 (hydrochloride)(Ethyl) enables precise tracing of the compound through metabolic pathways. This capability is particularly valuable for understanding how propafenone is processed in biological systems, identifying metabolites, and quantifying transformation rates.

Analytical Standard Applications

As an internal standard for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), Propafenone-d5 (hydrochloride)(Ethyl) provides an isotopically distinct reference compound that behaves chemically similar to non-deuterated propafenone while being distinguishable by mass detection.

This application is crucial for developing accurate quantification methods for propafenone and its metabolites in biological samples, supporting both research and clinical applications where precise measurement is essential.

Technical Challenges in Synthesis and Scale-up

The preparation of Propafenone-d5 (hydrochloride)(Ethyl) presents several technical challenges that impact production efficiency and product quality. Understanding these challenges is essential for optimizing synthetic protocols.

Table 4: Technical Challenges in Propafenone-d5 Synthesis

Challenge Category Specific Issue Potential Mitigation Strategy
Deuterium source cost High-purity deuterated reagents are expensive Optimize reaction conditions to maximize deuterium incorporation efficiency
Isotopic purity Potential for incomplete deuteration Develop sensitive analytical methods to monitor deuteration levels during synthesis
Reaction selectivity Ensuring deuteration occurs only at targeted positions Use of protecting groups and selective reaction conditions
Scale-up considerations Maintaining reaction control at larger scales Careful engineering of reaction parameters and mixing conditions
Purification complexity Separating fully deuterated product from partially deuterated variants Development of specialized chromatographic methods

Addressing these challenges requires sophisticated synthetic approaches and analytical techniques to ensure consistent production of high-quality Propafenone-d5 (hydrochloride)(Ethyl) suitable for research applications.

Comparative Evaluation of Synthetic Routes

When evaluating potential synthetic routes for Propafenone-d5 (hydrochloride)(Ethyl), several factors must be considered to determine the most efficient and practical approach. The following table provides a comparative assessment of the main synthetic strategies based on available information.

Table 5: Comparative Assessment of Potential Synthetic Routes

Evaluation Criteria Phenol/Diethyl Benzyl Malonate Approach O-hydroxy-phenyl Propiophenone Approach
Overall yield 52% 85-88%
Number of steps 5 4
Reaction conditions Higher temperatures required (up to 310°C) Milder conditions (max 50-52°C)
Reagent accessibility Readily available starting materials Requires specialized starting materials
Scale-up potential Moderate (temperature control challenging) Good (milder conditions favor scale-up)
Deuteration integration point Amination phase (step 4) Amination phase (step 3)
Purification complexity Moderate Lower (higher purity product)

Based on this analysis, the O-hydroxy-phenyl propiophenone approach potentially offers advantages for adapting to Propafenone-d5 (hydrochloride)(Ethyl) synthesis, particularly given its higher yields, milder conditions, and fewer steps. However, the optimal choice would depend on specific factors including deuterated reagent availability and laboratory capabilities.

Chemical Reactions Analysis

Types of Reactions

Propafenone-d5 (hydrochloride)(Ethyl) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Propafenone-d5, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Propafenone is characterized by its ability to inhibit sodium channels, which reduces excitability in cardiac tissues. It also exhibits beta-adrenergic blocking and calcium channel inhibition at high concentrations, contributing to its antiarrhythmic properties. The deuterated version, Propafenone-d5, retains these mechanisms while potentially offering improved metabolic stability due to the presence of deuterium.

Management of Cardiac Arrhythmias

Propafenone-d5 is primarily utilized in treating:

  • Atrial Fibrillation : It helps prolong the time to recurrence of paroxysmal atrial fibrillation/flutter.
  • Ventricular Tachycardia : Effective in managing life-threatening documented ventricular arrhythmias.

The drug's mechanism involves prolonging the effective refractory period and reducing spontaneous automaticity, which is crucial in preventing arrhythmias .

Cancer Therapeutics

Recent studies have indicated that propafenone may have anticancer properties, particularly against esophageal squamous cell carcinoma (ESCC). In vitro and in vivo experiments demonstrated that propafenone inhibits cell proliferation and induces apoptosis in ESCC cells without harming normal cells. The findings suggest that propafenone could serve as a novel therapeutic strategy for treating certain cancers .

Study Findings
Study on ESCCPropafenone induced apoptosis and inhibited proliferation of ESCC cells. It reduced tumor growth in xenograft models without toxicity to normal tissues.

Pharmacokinetics

The pharmacokinetic profile of Propafenone-d5 may differ from its non-deuterated counterpart due to altered metabolic pathways. It is essential to consider:

  • Absorption : Nearly complete absorption with systemic bioavailability affected by food intake.
  • Metabolism : Primarily metabolized in the liver, producing active metabolites with antiarrhythmic activity.
  • Half-life : Ranges from 2 to 10 hours, influencing dosing regimens .

Case Studies

Several case studies highlight the practical applications of Propafenone-d5:

  • Postoperative Arrhythmia Prevention : A study evaluated the efficacy of propafenone hydrochloride in preventing postoperative atrial fibrillation, demonstrating significant reductions in arrhythmia incidence among high-risk patients .
  • Electrophysiological Effects : Research involving intravenous administration showed that while propafenone did not significantly alter sinus cycle length or atrioventricular conduction, it effectively prolonged ventricular refractoriness .

Mechanism of Action

Propafenone-d5 (hydrochloride)(Ethyl) exerts its effects by blocking sodium channels in cardiac cells, reducing excitability and stabilizing the myocardial membrane. This action helps to manage arrhythmias by slowing the influx of sodium ions, which decreases the excitability of cardiac cells .

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

CAS Number Variability : Conflicting CAS numbers (1346605-05-7 vs. 93909-48-9) may reflect supplier-specific designations or salt forms .

Clinical Data Gap : Deuterated variants lack clinical data, as they are restricted to research .

Biological Activity

Propafenone-d5 (hydrochloride)(ethyl) is a deuterium-labeled derivative of the anti-arrhythmic drug Propafenone, classified as a Class 1c antiarrhythmic agent. This compound is primarily used in pharmacological research to study the metabolic pathways and pharmacokinetics of Propafenone without interference from its natural isotopes. The incorporation of deuterium alters the kinetics of drug metabolism and can provide insights into the mechanisms of action of antiarrhythmic medications.

  • Molecular Formula : C21_{21}H23_{23}D5_{5}ClNO3_{3}
  • Molecular Weight : 382.936 g/mol
  • CAS Number : 1346605-05-7
  • Classification : Class 1c Antiarrhythmic Drug

Propafenone-d5 exhibits similar biological activities to its non-deuterated counterpart, primarily through the following mechanisms:

  • Sodium Channel Blockade : Propafenone-d5 inhibits voltage-gated sodium channels, reducing sodium influx in cardiomyocytes, which stabilizes cardiac membranes and decreases excitability and conduction velocity in cardiac tissues.
  • Beta-Adrenergic Blocking Properties : The compound also has beta-blocking effects, contributing to its efficacy in managing arrhythmias by decreasing heart rate and myocardial oxygen demand.

Pharmacokinetics

The deuteration of Propafenone affects its pharmacokinetic profile. Research indicates that deuterated compounds may exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to their non-deuterated forms. Specifically, studies have shown that:

  • Metabolic Stability : Deuterium substitution can enhance metabolic stability, potentially leading to prolonged drug action.
  • Bioavailability : Propafenone's bioavailability is typically low due to extensive first-pass metabolism; however, deuterated forms may show improved bioavailability in certain contexts.

Comparative Analysis with Related Compounds

The following table compares Propafenone-d5 with other antiarrhythmic agents:

Compound NameClassKey Features
PropafenoneClass 1cNon-deuterated; widely used for atrial fibrillation.
FlecainideClass 1cSimilar sodium channel blocking; different structure.
DisopyramideClass 1aAnticholinergic effects; used for ventricular arrhythmias.
LidocaineClass 1bFast-acting; primarily for ventricular arrhythmias.

Case Studies and Research Findings

Several studies have utilized Propafenone-d5 to investigate its biological activity:

  • Pharmacokinetic Studies : A study demonstrated that the deuterated form allows for precise tracking of metabolic pathways in vivo, providing insights into how Propafenone is processed in the body without interference from natural isotopes.
  • Drug Interaction Studies : Research focusing on the interactions between Propafenone-d5 and various enzymes has highlighted its potential for drug-drug interactions, informing dosing strategies for patients on multiple medications .
  • Clinical Applications : Clinical trials involving Propafenone have shown that both enantiomers exhibit similar Na+^+ channel-blocking effects, but the (S) enantiomer is significantly more potent than the (R) form . This stereoselectivity is crucial for understanding the therapeutic effects and side effects associated with Propafenone therapy.

Q & A

Q. What are the primary applications of Propafenone-d5 (hydrochloride)(Ethyl) in pharmacological research?

Propafenone-d5 is primarily used as a deuterated internal standard in quantitative LC-MS/MS assays to study the pharmacokinetics and metabolism of propafenone, a class IC antiarrhythmic agent. Its deuterium labeling minimizes interference with non-deuterated analytes, enabling precise quantification in biological matrices like plasma and urine . It is also employed in sodium channel interaction studies due to its isotope-specific binding kinetics, which help elucidate conformational changes in voltage-gated NaV channels .

Q. How should researchers validate the purity and stability of Propafenone-d5 (hydrochloride)(Ethyl) in experimental settings?

Purity validation requires HPLC-UV or UPLC-PDA (≥95% purity threshold) coupled with mass spectrometry to confirm isotopic enrichment (D5 labeling). Stability assessments should include forced degradation studies under acidic/alkaline hydrolysis, oxidative stress (H2O2), and photolytic conditions, followed by impurity profiling using high-resolution MS . Storage at 2–8°C in amber vials is critical to prevent deuterium exchange or hydrochloride dissociation .

Q. What analytical techniques are recommended for distinguishing Propafenone-d5 from its non-deuterated analogs?

Use LC-MS/MS with a deuterium-specific mass shift (e.g., m/z +5 for D5 labeling) and chromatographic separation using a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. NMR (<sup>2</sup>H decoupling) can confirm isotopic placement, particularly at the ethyl side chain, to avoid misinterpretation of metabolic byproducts .

Q. How does deuterium labeling impact metabolic pathway studies of Propafenone?

Deuterium at the ethyl group reduces hepatic CYP2D6-mediated oxidation, slowing the formation of 5-hydroxypropafenone. Researchers can track metabolite ratios (deuterated vs. non-deuterated) to assess enzyme activity and identify rate-limiting steps in first-pass metabolism .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in Propafenone-d5’s sodium channel binding data across studies?

Discrepancies in IC50 values (e.g., NaV1.2 vs. NaV1.5) often arise from differences in voltage-clamp protocols or cell lines (HEK293 vs. cardiomyocytes). Standardize experimental conditions:

  • Use whole-cell patch-clamp with a holding potential of −80 mV and depolarizing pulses.
  • Pre-incubate Propafenone-d5 for 15 minutes to ensure steady-state binding.
  • Normalize data to baseline current amplitudes to account for cell-to-cell variability .

Q. What strategies mitigate spectral interference when analyzing Propafenone-d5 and its oxidative metabolites via NMR?

Deuterium labeling reduces <sup>1</sup>H signal intensity at the ethyl group, but residual protons in metabolites (e.g., 4-hydroxypropafenone-d5) can cause overlap. Use <sup>13</sup>C-edited HSQC or 2D TOCSY to resolve adjacent protons. For complex mixtures, employ <sup>19</sup>F-labeled probes or cryoprobes to enhance sensitivity .

Q. How to optimize chiral separation methods for Propafenone-d5 and its enantiomers in pharmacokinetic studies?

Use a Chiralpak AD-H column with a hexane/ethanol/isopropylamine (85:15:0.1 v/v) mobile phase. Adjust column temperature to 25°C and flow rate to 1.0 mL/min. Enantiomeric excess (ee) can be quantified via circular dichroism (CD) at 220 nm, validated against racemic standards .

Q. What in vitro-in vivo extrapolation (IVIVE) models are suitable for Propafenone-d5’s hepatic clearance predictions?

Incorporate physiologically based pharmacokinetic (PBPK) modeling with parameters from human hepatocyte assays (CYP2D6/CYP3A4 activity) and deuterium isotope effects (kH/kD). Adjust for enterohepatic recirculation using bile-cannulated animal models .

Q. How to address synthesis-related impurities in Propafenone-d5 batches for regulatory compliance?

Monitor for depropylamino derivatives and dimer impurities (e.g., Propafenone Dimer Impurity-d10) via UPLC-QTOF. Synthesize reference standards (e.g., Depropylamino Hydroxy Propafenone-d5) to calibrate impurity thresholds (<0.15% per ICH Q3A guidelines). Use preparative HPLC with trifluoroacetic acid modifiers for purification .

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